(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
The compound (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of multiple aromatic rings and functional groups suggests that this compound could exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Thiazinane Ring: This step typically involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions.
Introduction of Aromatic Substituents: The aromatic rings can be introduced through electrophilic aromatic substitution reactions using appropriate halogenated precursors and catalysts.
Functional Group Modifications: The methoxy and carboxamide groups can be introduced through nucleophilic substitution reactions and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the thiazinane ring, potentially converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure may allow it to be used in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Biological Probes: Its structure allows it to be used as a probe to study biological pathways and interactions.
Medicine
Drug Development: The compound’s potential biological activity makes it a candidate for the development of new therapeutic agents.
Diagnostics: It could be used in the development of diagnostic tools for detecting specific biomolecules.
Industry
Chemical Manufacturing: The compound could be used as an intermediate in the synthesis of other complex molecules.
Agriculture: Its potential biological activity could be harnessed in the development of new agrochemicals.
Mechanism of Action
The mechanism by which (2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide exerts its effects is likely to involve interactions with specific molecular targets such as enzymes or receptors. The aromatic rings and functional groups may facilitate binding to these targets, leading to inhibition or activation of specific biological pathways.
Comparison with Similar Compounds
Similar Compounds
(2Z)-N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide: shares similarities with other thiazinane derivatives, such as:
Uniqueness
The unique combination of aromatic rings and functional groups in this compound sets it apart from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other thiazinane derivatives.
Properties
Molecular Formula |
C28H28ClN3O5S |
---|---|
Molecular Weight |
554.1 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C28H28ClN3O5S/c1-35-22-10-8-20(9-11-22)31-28-32(14-13-18-7-12-23(36-2)24(15-18)37-3)26(33)17-25(38-28)27(34)30-21-6-4-5-19(29)16-21/h4-12,15-16,25H,13-14,17H2,1-3H3,(H,30,34) |
InChI Key |
HMYJTKHPJVYVMR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC(=CC=C3)Cl)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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